molecular formula C15H11ClO4 B3595246 4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde

4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde

Cat. No.: B3595246
M. Wt: 290.70 g/mol
InChI Key: BVBBJUSRUUSGQQ-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde is an organic compound that features a benzodioxole moiety and a chlorobenzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 3-chlorobenzaldehyde.

    Formation of Intermediate: The 1,3-benzodioxole is first converted to its methoxy derivative using a suitable methylating agent.

    Coupling Reaction: The methoxy derivative is then coupled with 3-chlorobenzaldehyde under specific conditions to form the desired product. This step often involves the use of a base and a solvent such as dimethylformamide (DMF) or toluene.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzoic acid.

    Reduction: 4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde involves its interaction with specific molecular targets. The benzodioxole moiety can interact with various enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-3-chlorobenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(1,3-Benzodioxol-5-yl)-3-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(1,3-Benzodioxol-5-ylmethoxy)-3-bromobenzaldehyde: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-(1,3-Benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the benzodioxole moiety and the chlorobenzaldehyde group allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethoxy)-3-chlorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-12-5-10(7-17)1-3-13(12)18-8-11-2-4-14-15(6-11)20-9-19-14/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBBJUSRUUSGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=C(C=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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